3-Benzyl-6-methyl-1,2,3-benzotriazin-4(3H)-one
Description
Structure
3D Structure
Properties
CAS No. |
646525-62-4 |
|---|---|
Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
3-benzyl-6-methyl-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C15H13N3O/c1-11-7-8-14-13(9-11)15(19)18(17-16-14)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChI Key |
WAXBMZVTPGHFIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=NN(C2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
3-Benzyl-6-methyl-1,2,3-benzotriazin-4(3H)-one (CAS No. 646525-62-4) is a compound belonging to the benzotriazinone family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N₃O |
| Molecular Weight | 251.28 g/mol |
| LogP | 2.148 |
| PSA | 47.78 Ų |
The biological activity of this compound primarily involves its interaction with various biological targets. The compound is hypothesized to exert its effects through:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding : Potential binding to receptors that modulate cellular signaling pathways.
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals.
Anticancer Activity
Research indicates that derivatives of benzotriazinones, including this compound, have shown promising anticancer properties. A study highlighted that benzotriazinone derivatives could reduce the growth of various cancer cell lines in vitro. For instance:
- Case Study : A derivative exhibited IC50 values indicating significant inhibition of HepG2 liver carcinoma cells .
- Mechanism : The anticancer activity is attributed to the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways.
Antimicrobial Activity
In addition to anticancer effects, benzotriazinones have been evaluated for their antimicrobial properties:
- Study Findings : Compounds similar to this compound displayed activity against both Gram-positive and Gram-negative bacteria .
- Potential Applications : These findings suggest a potential role in developing new antimicrobial agents.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound can be achieved through various methods that involve cyclization reactions. Understanding its structure is crucial for optimizing its biological activity:
- Synthetic Route : The compound can be synthesized via a one-pot reaction involving diazotization followed by cyclization .
- SAR Insights : Modifications at different positions on the benzotriazinone ring can significantly influence biological activity, suggesting that further structural optimization could enhance efficacy .
Scientific Research Applications
Synthesis of 3-Benzyl-6-methyl-1,2,3-benzotriazin-4(3H)-one
The synthesis of this compound can be achieved through several methods. One common approach involves the reaction of anthranilamide derivatives with diazotizing agents to form the corresponding benzotriazinones. The reaction conditions can be optimized to yield high purity and yield of the target compound.
Synthetic Pathway:
- Starting Material : Anthranilamide is treated with sodium nitrite in acidic conditions to form a diazonium salt.
- Cyclization : The diazonium salt undergoes cyclization with a suitable electrophile (e.g., benzyl chloride) to yield this compound.
Biological Activities
Research has indicated that benzotriazinones exhibit a range of biological activities including:
- Antimicrobial Properties : Compounds in this class have shown efficacy against various bacterial strains and fungi. For instance, studies have demonstrated that benzotriazinones can inhibit the growth of resistant bacterial species and may serve as templates for new antibiotics .
- Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation in vitro and in vivo, making them potential candidates for treating inflammatory diseases .
- Anticancer Activity : Certain benzotriazinones have been investigated for their ability to induce apoptosis in cancer cells. For example, tirapazamine (a related compound) has been used clinically as an anticancer agent due to its selective toxicity towards hypoxic tumor cells .
Therapeutic Applications
The therapeutic applications of this compound are promising:
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against resistant strains | |
| Anti-inflammatory | Reduces inflammation in various models | |
| Anticancer | Induces apoptosis in cancer cells |
Case Studies
Several case studies highlight the potential of this compound and its derivatives:
- Case Study 1 : A study demonstrated that a related benzotriazinone exhibited significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications to the benzotriazine core could enhance activity against resistant pathogens .
- Case Study 2 : Research on anti-inflammatory effects showed that specific derivatives reduced cytokine production in macrophages, indicating potential use in treating autoimmune diseases .
Comparison with Similar Compounds
Structural and Functional Group Variations
Substituents on the benzotriazinone core significantly influence physicochemical properties and bioactivity. Key analogues include:
Key Observations :
Thermal and Chemical Reactivity
- Thermolysis: 3-Aryl derivatives (e.g., benzyl) decompose in boiling 1-methylnaphthalene to form 9-acridones, while 3-alkenyl analogues yield quinolinones .
- Reduction :
Preparation Methods
General Synthetic Approach: Heterocyclization of Azido Compounds
One effective strategy involves the intramolecular heterocyclization of azido precursors under basic conditions. This method typically employs isocyano derivatives as starting materials. The synthesis proceeds as follows:
Formation of Azido Precursors :
- Azido compounds are prepared by reacting aromatic amines with sodium nitrite (NaNO₂) in acidic conditions to form diazonium salts.
- These salts are subsequently treated with sodium azide (NaN₃) to yield azido intermediates.
-
- The azido intermediates undergo cyclization in the presence of a base (e.g., triethylamine or potassium carbonate) to form the benzotriazine core structure.
- The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at controlled temperatures.
This method is highly efficient for synthesizing benzotriazine derivatives with various substituents, including the benzyl and methyl groups found in 3-Benzyl-6-methyl-1,2,3-benzotriazin-4(3H)-one.
Diazotization of Anthranilamide Derivatives
Another widely used approach involves the diazotization of anthranilamide or anthranilohydrazide derivatives:
-
- Anthranilamide is dissolved in an acidic medium (e.g., hydrochloric acid), and sodium nitrite is added at low temperatures (0–5 °C).
- This reaction forms a diazonium salt intermediate.
-
- The diazonium salt undergoes intramolecular cyclization to form the benzotriazinone core.
- The reaction mixture is neutralized using a base such as sodium carbonate, leading to precipitation of the product.
This method provides moderate to high yields depending on the specific reagents and conditions used. It is particularly useful for synthesizing unsubstituted or simply substituted benzotriazinones.
Alkylation and Functional Group Modifications
To introduce specific substituents such as the benzyl and methyl groups:
-
- The benzotriazinone core is treated with alkyl halides (e.g., benzyl bromide or methyl iodide) in the presence of a base like potassium carbonate.
- The reaction typically occurs in polar aprotic solvents such as DMF at elevated temperatures (~100 °C).
-
- Chemoselective reactions are employed to ensure substitution occurs on the desired nitrogen atom within the heterocyclic ring.
- Flash chromatography or recrystallization is used to purify the final product.
This approach allows for precise control over substituent placement, which is crucial for tailoring the compound's biological activity.
Data Table: Summary of Key Reaction Conditions
| Method | Key Reagents | Conditions | Yield |
|---|---|---|---|
| Heterocyclization | Azido compounds, base | THF/DMF, room temperature | High |
| Diazotization | Anthranilamide, NaNO₂, HCl | 0–5 °C, neutralization with Na₂CO₃ | Moderate-High |
| Alkylation | Benzyl bromide, K₂CO₃ | DMF, 100 °C | High |
Notes on Analytical Characterization
To confirm the structure and purity of this compound:
- NMR Spectroscopy : Proton ($$^1$$H) and Carbon ($$^13$$C) NMR spectroscopy are used to identify chemical shifts corresponding to the benzyl and methyl groups.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight.
- Melting Point Analysis : Provides additional confirmation of compound identity and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
